DiisobutylKetone
Description
Contextualization of Diisobutyl Ketone within Industrial Organic Chemistry
Within the realm of industrial organic chemistry, Diisobutyl Ketone holds significant standing primarily as a versatile solvent and a chemical intermediate. monumentchemical.comchem.international Its application as a solvent is widespread across various industries, including coatings, paints, adhesives, and printing inks, owing to its excellent solvency power for a diverse range of synthetic resins such as vinyl, acrylic, alkyd, polyester, and epoxy resins. chem.internationalatamanchemicals.commarketresearchintellect.comkpb.co.kr DIBK's properties, such as a slow evaporation rate and low density, make it particularly valuable in the formulation of high-solids coatings, contributing to improved flow, leveling, and reduced volatile organic compound (VOC) content. atamanchemicals.commaximizemarketresearch.comunivarsolutions.comeastman.com
Beyond its role as a solvent, DIBK serves as a precursor in the synthesis of other chemicals, notably diisobutyl carbinol. chem.international It is also utilized in processes like cleaning and degreasing, as a component in dyes and insecticides, and in mining operations for extracting minerals and precious metals from aqueous solutions. chem.internationalatamanchemicals.com Its application in the pharmaceutical industry includes its use as a solvent and aid in extraction and recrystallization processes. chem.internationalatamanchemicals.comkpb.co.kr
Evolution of Research Perspectives on Diisobutyl Ketone
Research perspectives on Diisobutyl Ketone have evolved alongside its industrial applications and the broader advancements in chemical science. Initially, research likely focused on its fundamental properties and basic applications as a solvent. Over time, the focus has expanded to optimize its use in existing applications and explore novel uses, driven by factors such as increasing demand from various industries and the need for more sustainable and efficient chemical processes. a2zmarketresearch.comdatahorizzonresearch.com
Contemporary research involves investigating DIBK's behavior in complex systems, such as its role in improving lithium extraction efficiency in hydrometallurgical processes for recycling spent battery materials. researchgate.netacs.org Studies also explore its utility in analytical chemistry techniques, such as its use in synthesizing derivatives for enhanced detection in liquid chromatography or its application in electromembrane extraction for peptide analysis. sigmaaldrich.commerckmillipore.com Furthermore, research into the synthesis of DIBK itself continues, with efforts to develop more efficient and selective production methods, sometimes linked with the production of other ketones like methyl isobutyl ketone (MIBK). google.comresearchgate.netresearchgate.netresearchgate.net The market growth projections for DIBK also indicate ongoing research and development activities aimed at expanding its application scope and improving production efficiencies. marketresearchintellect.comdatahorizzonresearch.com
Scope and Significance of Diisobutyl Ketone Studies
The scope of studies involving Diisobutyl Ketone is broad, encompassing its physical and chemical properties, synthesis methods, diverse industrial applications, and its behavior in various chemical processes. The significance of these studies lies in optimizing industrial processes, developing new materials and products, improving analytical techniques, and contributing to more sustainable practices, such as in resource extraction and recycling.
Research into DIBK's solvent properties, for instance, is significant for the coatings and adhesives industries, enabling the development of high-performance formulations. atamanchemicals.comdatahorizzonresearch.com Its role as a chemical intermediate is crucial for the synthesis of other valuable compounds. monumentchemical.com Studies exploring DIBK in extraction processes, such as lithium recovery, highlight its potential in addressing resource scarcity and waste management challenges. researchgate.netacs.org Furthermore, research utilizing DIBK in analytical methods contributes to advancements in chemical analysis across various fields, including pharmaceuticals and environmental monitoring. sigmaaldrich.commerckmillipore.com The ongoing research into its production methods is significant for improving manufacturing efficiency and potentially reducing environmental impact. google.comresearchgate.net The growing market size and projected growth for DIBK underscore its continued significance in industrial chemistry and the importance of ongoing research to support its expanding applications and address potential challenges. marketresearchintellect.commaximizemarketresearch.coma2zmarketresearch.comdatahorizzonresearch.comcognitivemarketresearch.com
Physical Properties of Diisobutyl Ketone
Diisobutyl Ketone Applications (Industrial Organic Chemistry)
| Application Area | Specific Uses | Source |
| Solvents | Paints, coatings, adhesives, printing inks, nitrocellulose lacquers, high solids coatings, paint removers | chem.internationalatamanchemicals.commarketresearchintellect.commaximizemarketresearch.comkpb.co.kreastman.com |
| Chemical Intermediate | Production of diisobutyl carbinol, synthesis of various chemicals and compounds | monumentchemical.comchem.internationalkpb.co.krdatahorizzonresearch.com |
| Extraction Solvent | Mining (minerals, gold, rare earth metals), pharmaceutical industry (extraction, recrystallization), lithium extraction | chem.internationalatamanchemicals.comkpb.co.krresearchgate.netacs.org |
| Cleaning and Degreasing | Industrial cleaning processes | chem.internationalatamanchemicals.com |
| Component in Formulations | Dyes, insecticides | chem.internationalatamanchemicals.commaximizemarketresearch.com |
| Analytical Chemistry | Synthesis of derivatives for detection, electromembrane extraction | sigmaaldrich.commerckmillipore.com |
Detailed Research Findings Examples:
Research has demonstrated the application of Diisobutyl Ketone in electromembrane extraction techniques, leading to enhanced selectivity and sensitivity in peptide analysis. sigmaaldrich.commerckmillipore.com
Studies have investigated the use of DIBK in synthesizing chemical derivatives to improve UV detection in liquid chromatography, thereby enhancing analytical accuracy in chemical and pharmaceutical analyses. sigmaaldrich.commerckmillipore.com
Research highlights DIBK's role in preparing plastic samples for bromine analysis, addressing challenges in environmental monitoring and recycling. merckmillipore.com
A novel method involving Diisobutyl Ketone for the extraction of cadmium from environmental waters has been discussed, contributing to improved detection capabilities in pollution monitoring. sigmaaldrich.commerckmillipore.com
Studies on the synthesis of MIBK from acetone (B3395972) and hydrogen over palladium catalysts have identified DIBK as a main byproduct, with total MIBK + DIBK selectivity reaching up to 93% in some cases. researchgate.netresearchgate.net
Recent research explores the addition of Diisobutyl Ketone to extraction systems for improved lithium recovery from spent LiFePO4 powder, showing increased extraction efficiency. researchgate.net
Properties
CAS No. |
108-93-8 |
|---|---|
Molecular Formula |
C10H20N2S4Zn |
Origin of Product |
United States |
Synthetic Methodologies and Production Pathways of Diisobutyl Ketone
Catalytic Routes for Diisobutyl Ketone Production
Catalytic methods are central to the production of DIBK, frequently involving the transformation of acetone (B3395972) or related precursors.
Co-production with Methyl Isobutyl Ketone from Acetone
The co-production of DIBK with MIBK from acetone is a significant industrial pathway. This process typically involves a sequence of reactions initiated by the self-condensation of acetone. solventis.netacademie-sciences.frrsc.org
Aldol (B89426) Condensation and Hydrogenation Processes
The synthesis of MIBK and DIBK from acetone proceeds through a series of steps involving aldol condensation and hydrogenation. Acetone undergoes aldol condensation to form diacetone alcohol (DAA). academie-sciences.frrsc.orgmdpi.comnih.gov DAA then dehydrates to yield mesityl oxide (MO). academie-sciences.frrsc.orgmdpi.comnih.gov MIBK is produced by the selective hydrogenation of the olefinic double bond in MO. academie-sciences.frmdpi.comnih.gov DIBK is subsequently formed by further aldol condensation of acetone with MIBK, followed by dehydration and hydrogenation of the resulting intermediates. rsc.org
Influence of Catalytic Systems (e.g., Pd-based, Zn-Cr Oxides, Copper-Chromium)
Various catalytic systems are employed to facilitate the conversion of acetone to MIBK and DIBK. These catalysts often possess bifunctional properties, capable of catalyzing both the aldol condensation (acid-base sites) and the hydrogenation (metallic sites) reactions. rsc.orgjustia.comresearchgate.netresearchgate.net
Pd-based catalysts: Palladium supported on materials like hydrotalcite-derived MgAl mixed oxides or Zn-Cr mixed oxides has shown efficiency in the one-step synthesis of MIBK from acetone and hydrogen, with DIBK as a byproduct. researchgate.netresearchgate.netresearchgate.netresearchgate.net Pd-based catalysts can be more active than copper-based ones in achieving high selectivity towards MIBK and the combined yield of MIBK and DIBK. researchgate.netresearchgate.net
Zn-Cr Oxides: Zinc-chromium mixed oxides, often promoted with palladium, serve as effective bifunctional catalysts for the one-step conversion of acetone. researchgate.netresearchgate.netresearchgate.net The ratio of Zn to Cr can influence the catalytic performance. researchgate.net These catalysts facilitate the acid-catalyzed condensation of acetone to mesityl oxide and subsequent hydrogenation. researchgate.netresearchgate.netresearchgate.net
Copper-Chromium: Copper-chromium catalysts are also utilized in the hydrogenation step of mesityl oxide to MIBK in the conventional three-step process. academie-sciences.fr Copper-based catalysts, sometimes promoted with calcium and chromium, are used as aldol condensation catalysts in the co-production of MIBK and DIBK from acetone and/or isopropyl alcohol. justia.comgoogleapis.com
The choice and composition of the catalyst significantly impact the activity, selectivity, and the ratio of MIBK to DIBK produced. rsc.orgjustia.com
Reaction Condition Optimization for Product Ratio Control (e.g., Pressure Effects)
Optimizing reaction conditions, such as temperature and pressure, is crucial for controlling the product distribution and influencing the ratio of MIBK to DIBK. justia.comgoogle.com
Studies have shown that increasing reaction pressure can lead to an increase in the MIBK to DIBK ratio. google.comgoogle.com For instance, using a reaction pressure greater than 207 kPa (30 psig) has been found to increase the ratio of MIBK to DIBK produced at a given conversion level. google.comgoogle.com Data indicates that the MIBK:DIBK ratio increases with increasing reactor pressure over certain conversion ranges. google.com Conversely, lower pressures or higher temperatures can favor the formation of DIBK, suggesting that DIBK formation can become more dominant in the vapor phase. oup.com Maintaining acetone in the liquid phase through high-pressure operation is considered necessary for obtaining a good yield of MIBK, which in turn affects the co-production of DIBK. oup.com
The effect of pressure on the MIBK/DIBK ratio is illustrated by experimental data, where higher pressures result in a more favorable MIBK:DIBK ratio. google.com
| Pressure (psig) | MIBK:DIBK Ratio (approximate) |
| 15 | ~2.5 |
| 35 | ~3.5 |
| 50 | ~4.5 |
| 75-80 | ~5.5-6.0 |
Approximate values derived from graphical data in cited source. google.com
Novel Approaches in Ketone Synthesis Relevant to Diisobutyl Ketone
Beyond the conventional acetone condensation routes, novel synthetic methodologies are being explored for ketone synthesis, some of which may be relevant to the production of DIBK or related higher ketones.
Reductive Acylation of Alkyl Halides
Reductive acylation involving alkyl halides represents a less traditional approach to ketone synthesis. This method typically involves the coupling of a nucleophilic acyl group with an organic halide. nih.gov While the majority of ketone synthesis methods involve the acylation of a carbon nucleophile with a carboxylic acid derivative, reductive acylation offers an alternative by coupling two electrophiles or an electrophile and a less reactive carbon species. nih.govsioc-journal.cn
Recent research has focused on transition metal-catalyzed reductive coupling reactions for ketone synthesis. Nickel catalysis, in particular, has emerged as a promising route for the reductive acylation of various carbon electrophiles, including alkyl halides, using carboxylic acids or their derivatives. sioc-journal.cnnju.edu.cnresearchgate.net This approach often utilizes in situ generated acyl-nickel species as key intermediates. sioc-journal.cn Advantages of reductive acylation using acyl-Ni intermediates include mild conditions, high step economy, and broad functional group tolerance. sioc-journal.cn
Specific examples include the nickel-catalyzed reductive coupling of carboxylic acid chlorides or (2-pyridyl)thioesters with alkyl iodides or benzylic chlorides to produce unsymmetrical dialkyl ketones. nih.govorganic-chemistry.org This method has demonstrated the ability to form hindered ketones and tolerate various functional groups. nih.govorganic-chemistry.org While the direct application to DIBK synthesis (which is a symmetrical ketone) from readily available alkyl halides might require specific precursors (e.g., isobutyl halide and an isobutyryl equivalent), the principles of reductive acylation offer a potential avenue for alternative synthetic routes to dialkyl ketones.
Functional Group Compatibility in Ketone Synthesis
In the synthesis of ketones like DIBK, functional group compatibility is crucial, particularly in multi-step processes or when using multifunctional catalysts. The synthesis often involves aldol condensation, dehydration, and hydrogenation steps. escholarship.org The presence of different functional groups (e.g., carbonyl, hydroxyl, carbon-carbon double bonds) within the reactants and intermediates necessitates catalysts that can selectively promote desired reactions while minimizing undesired side reactions. For instance, in the co-production of MIBK and DIBK from acetone, side reactions such as further condensation to higher molecular weight products or excessive hydrogenation can occur, impacting the yield and selectivity of the desired ketones. cnr.itacademie-sciences.fr
Mechanistic Investigations of Diisobutyl Ketone Formation
The formation of DIBK often occurs through a series of steps, including aldol condensation and hydrogenation. In the context of MIBK and DIBK co-production from acetone, the reaction network involves the self-condensation of acetone to form diacetone alcohol (DAA), followed by dehydration of DAA to mesityl oxide (MSO), and subsequent hydrogenation. cnr.itescholarship.org DIBK formation can arise from further condensation reactions involving acetone and MIBK or other intermediates. cnr.itgoogle.com
Elucidation of Rate-Limiting Steps
Identifying the rate-limiting step is essential for optimizing reaction conditions and catalyst design. In the synthesis of MIBK from acetone, which often co-produces DIBK, studies have suggested that the aldol condensation-dehydration step can be rate-limiting, particularly at lower temperatures. cnr.itresearchgate.net The rate of condensation-dehydration can decrease significantly with increasing conversion, potentially due to the inhibiting effect of water produced during the dehydration. researchgate.net For the direct conversion of acetone and hydrogen into MIBK over palladium-zirconium phosphate (B84403), kinetic studies indicated that mesityl oxide was formed by condensation on acid sites, followed by hydrogenation on palladium. oup.com While the hydrogenation of mesityl oxide is generally fast, the initial condensation of acetone can be slower. escholarship.orgoup.com
Role of Acid-Base Sites in Catalysis
Acid and base sites play critical roles in the catalytic synthesis of DIBK, particularly in the aldol condensation steps. The self-aldol condensation of acetone, a key step in DIBK formation pathways, is catalyzed by acid-base sites. rsc.org Basic sites can abstract an α-proton from a ketone or aldehyde, forming a carbanion intermediate, which then attacks the carbonyl carbon of another molecule. Acidic sites can facilitate the subsequent dehydration of the aldol product. Bifunctional catalysts possessing both acid and base sites, along with hydrogenation function, are often employed for the one-step synthesis of ketones like MIBK and DIBK from alcohols or ketones. researchgate.netoup.com The balance and strength of these acid-base sites significantly influence the reaction pathway and product distribution. escholarship.org
Catalyst Design and Deactivation Studies in Diisobutyl Ketone Synthesis
The development of efficient and stable catalysts is crucial for the economical production of DIBK. Bifunctional catalysts, combining acid-base and hydrogenation functionalities, are commonly investigated for the synthesis of ketones from alcohols or via condensation reactions. datahorizzonresearch.comresearchgate.net
Development of Bifunctional Catalysts
Bifunctional catalysts for DIBK synthesis often comprise a metal component for hydrogenation (e.g., Pd, Pt, Ni, Cu) supported on a material with acid-base properties (e.g., metal oxides, zeolites, sulfonated resins). google.comacademie-sciences.frresearchgate.netoup.com Examples include Pd supported on Zn-Cr mixed oxides, Cu-Mg-Al mixed oxides, and Pd supported on zirconium phosphate. researchgate.netoup.com The design of these catalysts aims to optimize the proximity and balance of the different catalytic sites to facilitate the cascade of reactions involved in DIBK formation. Recent research has also explored bio-based approaches utilizing solid base catalysts for the ketonization of bio-derived carboxylic acids into ketones like DIBK. nih.gov
Table 1: Examples of Bifunctional Catalysts for Ketone Synthesis
| Catalyst Composition | Support Material | Primary Application (often MIBK co-production) | Reference |
| Pd on ZnII–CrIII mixed oxide | ZnII–CrIII mixed oxide | One-step synthesis from acetone + H₂ | researchgate.net |
| Cu-Mg-Al mixed oxide | Mixed oxide | Synthesis from 2-propanol | |
| Pd on zirconium phosphate | Zirconium phosphate | One-step synthesis from acetone + H₂ | oup.com |
| Pd on sulfonated resins | Sulfonated resin | Synthesis from acetone | cnr.it |
| Na-promoted Cu-Al materials | Alumina | Direct conversion of acetone to DIBK | rsc.org |
Analysis of Catalyst Stability and Lifetime
Catalyst deactivation is a significant challenge in DIBK synthesis. Deactivation can occur through various mechanisms, including coking, metal sintering, and poisoning by reaction byproducts like water or heavy condensation products. cnr.itgoogle.comacademie-sciences.frresearchgate.net For instance, in the synthesis of MIBK (and co-produced DIBK) from acetone over sulfonated resin-based catalysts, deactivation can result from the adsorption of water and DIBK produced. cnr.it High reaction temperatures can also lead to catalyst deactivation due to metal sintering. google.com Studies on Pd/Al₂O₃ catalysts for MIBK synthesis indicated that carbon deposition was a main reason for deactivation. researchgate.net Research efforts focus on developing more stable catalysts by modifying support materials, optimizing metal dispersion, and understanding deactivation mechanisms to improve catalyst lifetime. academie-sciences.frresearchgate.netgoogle.com
Chemical Reactivity and Advanced Transformations of Diisobutyl Ketone
Fundamental Reaction Mechanisms of Ketones Applied to Diisobutyl Ketone
Ketones like diisobutyl ketone primarily undergo two types of fundamental reactions at the carbonyl group: nucleophilic addition and carbonyl condensation. researchgate.netsydney.edu.au
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the breaking of the carbon-oxygen pi bond and the formation of a tetrahedral intermediate with a negatively charged oxygen atom (an alkoxide). vedantu.comlibretexts.orgjove.comlnct.ac.inksu.edu.sa The hybridization of the carbonyl carbon changes from sp² to sp³. vedantu.comlibretexts.orglnct.ac.inunacademy.com This alkoxide intermediate is then typically protonated to yield an alcohol or a derivative thereof. libretexts.orglnct.ac.inunacademy.com
The reactivity of ketones towards nucleophilic addition is generally lower than that of aldehydes due to both steric hindrance from the two alkyl groups attached to the carbonyl carbon and electronic effects where alkyl groups donate electron density, reducing the partial positive charge on the carbonyl carbon. vedantu.comlibretexts.orglnct.ac.inksu.edu.sancert.nic.in Diisobutyl ketone, with its bulky isobutyl groups, would exhibit this reduced reactivity compared to less sterically hindered ketones or aldehydes.
Strong nucleophiles, such as Grignard reagents or hydride sources (like LiAlH₄ or NaBH₄), can directly attack the carbonyl carbon. sydney.edu.aulnct.ac.inunacademy.com Weaker nucleophiles may require acid catalysis to activate the carbonyl group by protonating the oxygen, making the carbonyl carbon more electrophilic. jove.comlnct.ac.inunacademy.com
Carbonyl Condensation Pathways
Carbonyl condensation reactions involve the reaction between two carbonyl partners and combine nucleophilic addition with alpha-substitution. openstax.orglibretexts.org These reactions typically begin with the deprotonation of an alpha-hydrogen from one carbonyl compound (the donor) by a base, forming a nucleophilic enolate ion. vanderbilt.eduresearchgate.netopenstax.orglibretexts.org This enolate then attacks the electrophilic carbonyl carbon of another carbonyl compound (the acceptor) in a nucleophilic addition step. vanderbilt.eduresearchgate.netopenstax.orglibretexts.org The resulting intermediate undergoes further transformation, often involving the elimination of a small molecule like water, leading to a condensation product. libretexts.orgwikipedia.org
The aldol (B89426) reaction is a prominent type of carbonyl condensation that occurs between aldehydes or ketones possessing alpha-hydrogens. openstax.orglibretexts.orgwikipedia.org Diisobutyl ketone has alpha-hydrogens and can potentially participate in aldol-type reactions, either self-condensation or crossed aldol reactions with other suitable carbonyl compounds. The equilibrium of aldol reactions involving ketones generally favors the starting materials compared to those involving aldehydes, partly due to steric factors. vanderbilt.eduopenstax.org Diisobutyl ketone is a heavy-end byproduct in the production of methyl isobutyl ketone, which itself is produced by the acid-catalyzed aldol condensation of acetone (B3395972). nih.govgoogle.com
Derivatization Strategies and Their Synthetic Utility
Diisobutyl ketone can be converted into various derivatives, which are useful in analytical chemistry, synthesis, and other applications.
Formation of Diisobutyl Ketone Oximes for Analytical Applications
The formation of oximes is a common derivatization strategy for aldehydes and ketones. Oximes are formed by the reaction of a carbonyl compound with hydroxylamine (B1172632) (NH₂OH), typically in a weakly acidic medium. byjus.comtestbook.comwikipedia.org This reaction involves a nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by the elimination of water. byjus.com The general structure of a ketoxime derived from a ketone (RR'C=O) is RR'C=N-OH. byjus.comwikipedia.org
Diisobutyl ketone reacts with hydroxylamine to form diisobutyl ketone oxime. This reaction can be slower for branched ketones like diisobutyl ketone compared to less hindered ones. google.com Oxime formation is particularly useful in analytical chemistry because many oximes are crystalline solids with sharp melting points, which can aid in the identification and characterization of liquid ketones. testbook.comwikipedia.org Furthermore, derivatization to oximes can enhance detectability in analytical techniques such as liquid chromatography. sigmaaldrich.com
Exploration of Other Functionalized Diisobutyl Ketone Derivatives
Beyond oximes, diisobutyl ketone can potentially undergo other derivatization reactions characteristic of ketones, contributing to its synthetic utility as a chemical intermediate. lookchem.com These can include reactions at the alpha-carbon or the carbonyl group.
Reactions at the alpha-carbon, such as halogenation or alkylation, can occur via enolate intermediates formed by deprotonation of the alpha-hydrogens. vanderbilt.edu Nucleophilic addition reactions with various nucleophiles can lead to the formation of different functional groups. For instance, reaction with alcohols under acidic conditions can lead to acetal (B89532) or hemiacetal formation, although ketal formation from ketones is generally less favorable than acetal formation from aldehydes. Addition of hydrogen cyanide can yield cyanohydrins. ksu.edu.sancert.nic.in Reduction of the carbonyl group can produce the corresponding alcohol. sydney.edu.aumasterorganicchemistry.com
Diisobutyl ketone has been explored in various applications that hint at its participation in specific chemical transformations or its utility in facilitating them. For example, it has been used in electromembrane extraction techniques for peptide analysis and in methods for extracting metals from aqueous solutions. sigmaaldrich.comwikipedia.org While these applications might primarily leverage its solvent properties, the underlying processes could involve interactions or reactions with the analytes or extraction agents. Diisobutyl ketone has also been mentioned as a solvent in processes involving derivatization agents like sulfonyl chlorides, where the solvent should not react with the derivatization agent. googleapis.com
The versatility of ketones as building blocks in organic synthesis is well-established, and diisobutyl ketone, with its specific structure, can be utilized in the synthesis of more complex molecules through various derivatization and transformation pathways. lookchem.comnih.gov
Applications of Diisobutyl Ketone in Specialized Chemical and Industrial Processes
Role as a High-Performance Solvent in Non-Aqueous Systems
DIBK serves as a high-performance solvent in numerous non-aqueous applications. Its slow evaporation rate, high boiling point, and ability to dissolve a wide range of synthetic resins make it suitable for formulations where controlled drying and good flow characteristics are required datahorizzonresearch.comatamanchemicals.comeastman.com. It is miscible with most organic solvents but immiscible with water atamanchemicals.comdurokimia.com.
Utility in Rubber Processing as an Aid
The rubber processing industry utilizes DIBK as a processing aid and solvent in the production of various rubber products datahorizzonresearch.comlookchem.com. Its ability to dissolve and mix with polymers and improve the dispersion of fillers and other additives enhances the quality and performance of the final rubber compounds datahorizzonresearch.comlookchem.com.
Use in Crop Protection Product Formulations
Diisobutyl Ketone is listed as an inert ingredient permitted for use in nonfood use pesticide products under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), indicating its utility as a solvent in crop protection formulations eastman.comchem.international. It can be a component of formulations for insecticides and other crop defense products chem.internationaldow.com.
Extraction and Separation Technologies Utilizing Diisobutyl Ketone
DIBK's solvent properties also make it valuable in various extraction and separation processes, particularly in metallurgy and environmental analysis.
Selective Extraction in Metallurgical Processes (e.g., Lithium Recovery)
Diisobutyl Ketone is employed in metallurgical processes as an extraction solvent durokimia.comhedinger.de. Research has explored its use, often in conjunction with other extractants, for the selective recovery of metals. For instance, DIBK has been investigated as a diluent in solvent extraction systems for the recovery of lithium from salt lake brines, particularly those with high magnesium-to-lithium ratios x-mol.netresearchgate.netx-mol.com. Studies have shown that a system containing N,N-bis(2-ethylhexyl) acetamide (B32628) (N523) and DIBK as a diluent demonstrated high lithium extraction rates and good separation factors for lithium over other metals like magnesium, sodium, potassium, and calcium x-mol.netresearchgate.net. DIBK's presence in such systems can be beneficial in preventing the formation of a third phase, thereby improving lithium recovery researchgate.net.
DIBK has also been studied for the separation of hafnium from zirconium in thiocyanic acid medium, often mixed with tributyl phosphate (B84403) (TBP). While its separation coefficient might be slightly lower than methyl isobutyl ketone (MIBK) in some cases, DIBK offers advantages like lower water solubility, higher flash point, and higher boiling point for industrial applications ysxbcn.com.
Application in Environmental Sample Preparation (e.g., Heavy Metal Extraction)
In environmental analysis, DIBK can be used in sample preparation techniques, particularly for the extraction of certain substances. While methyl isobutyl ketone (MIBK) is more commonly cited in the extraction of heavy metals from environmental samples like water or airborne particulate matter using chelating agents sapub.orgasianpubs.org, DIBK's solvent properties suggest potential in similar extraction procedures for isolating organic pollutants or as an extraction solvent in general analytical methods durokimia.comresearchgate.net. Its use as an extraction solvent for analytical purposes, such as in mining for the analysis of gold, has also been documented atamanchemicals.comchem.internationalresearchgate.net.
Use in Electromembrane Extraction for Analytical Purposes
Diisobutyl ketone has found application in electromembrane extraction (EME) as a component of the supported liquid membrane (SLM). EME is a microextraction technique based on the electrokinetic migration of charged analytes from an aqueous sample across an organic SLM into an aqueous acceptor solution researchgate.net. This technique is particularly suitable for the extraction of polar and ionizable substances that pose challenges for other extraction methods researchgate.net.
Research has demonstrated the utility of DIBK-containing SLMs in enhancing the selectivity and sensitivity of analyses for various compounds. For instance, DIBK has been used in the preparation of plastic samples for bromine analysis sigmaaldrich.com. It has also been employed in novel methods for the extraction of cadmium from environmental waters, contributing to improved detection capabilities in pollution monitoring sigmaaldrich.com. Furthermore, DIBK has been utilized in thermal desorption gas chromatography for measuring workplace air quality sigmaaldrich.com.
In the extraction of peptides, a supported liquid membrane composed of 1-octanol, diisobutyl ketone, and di(2-ethylhexyl) phosphate (DEHP) has been used. This specific SLM composition (55:35:10, w/w/w) facilitated the extraction of biologically active peptides from human plasma, with extraction recovery values reported between 25% and 43% for angiotensin peptides oup.com. Another study using a similar SLM composition (1-octanol/diisobutyl ketone/DEHP at 55:35:10, w/w/w) applied a potential of 50 V and achieved extraction recovery values in the range of 36–56% for eight model peptides oup.com. The use of DIBK in these SLMs contributes to the effective transfer of peptides based on ionic interactions with the carrier (DEHP) oup.com.
The principle of EME involves the analyte ions migrating from the sample solution, through the organic SLM, and into the acceptor solution, driven by an applied electrical field researchgate.net. The choice of solvent for impregnating the membrane, such as diisobutyl ketone, is a critical parameter for achieving reproducible, selective, and efficient extractions wiley.com.
Diisobutyl Ketone in Chemical Manufacturing Feedstocks
Diisobutyl ketone serves as a chemical intermediate in the synthesis of various organic compounds lookchem.comtichemsolv.commaglobalresources.com. Its reactive nature allows it to participate in different chemical reactions, contributing to the production of a wide range of chemicals used across industries lookchem.com.
DIBK is an important organic compound primarily produced through the condensation of acetone (B3395972), followed by hydrogenation datahorizzonresearch.com. It can also be co-produced with methyl isobutyl ketone (MIBK) from the catalytic reaction of acetone and/or isopropyl alcohol google.comgoogle.com. Methods exist to control the ratio of DIBK to MIBK produced during this catalytic manufacture google.comgoogle.com. For example, adjusting the reaction pressure can influence the weight ratio of MIBK to DIBK in the reaction product google.com. The use of an aldol (B89426) condensation catalyst, often comprising copper and chromium, is typical in the production of MIBK and DIBK from acetone and/or isopropyl alcohol google.com.
DIBK's role as a chemical intermediate is highlighted by its use in organic syntheses alfa-chemistry.com. It can be a heavy-end byproduct of producing MIBK alfa-chemistry.comchemknock.com. Its stability and selective solvent properties make it suitable for reactions and extractions in chemical processing, particularly where high boiling points are required chemicalsunited.com.
The production of DIBK is linked to the petrochemical industry, as its primary feedstocks, acetone and hydrogen, are derived from this sector datahorizzonresearch.com. Fluctuations in the prices of these raw materials can impact the production costs and market dynamics of DIBK datahorizzonresearch.com.
Analytical Methodologies for Diisobutyl Ketone Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are widely used for separating and analyzing DIBK in complex samples. ontosight.ai These techniques exploit the differences in how components of a mixture interact with a stationary phase and a mobile phase, allowing for their separation and subsequent detection.
Gas Chromatography (GC) Methodologies
Gas Chromatography (GC) is a common technique for the analysis of volatile organic compounds like DIBK. ontosight.ai It involves injecting a sample into a GC column, where components are separated based on their boiling points and affinity for the stationary phase. ontosight.ai
Thermal Desorption (TD) coupled with GC is a powerful pre-concentration technique particularly useful for trace analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs), including DIBK, in various sample types. chemetrix.co.zameasurlabs.com This method involves heating a sample to vaporize the organic components, which are then collected and concentrated on an adsorbent trap. measurlabs.com The trap is subsequently heated rapidly to inject the concentrated analytes into the GC system. measurlabs.com This process enhances sensitivity, allowing for the detection of analytes at ppb levels or below, and minimizes interferences. chemetrix.co.za TD-GC-MS, combining thermal desorption with gas chromatography-mass spectrometry, is a technique for separating and characterizing VOCs and SVOCs, even at trace amounts. measurlabs.com A study demonstrated the use of thermal desorption gas chromatography for determining diisobutyl ketone in workplace air, highlighting its relevance for occupational health and safety. merckmillipore.comsigmaaldrich.comnih.gov
Selecting the appropriate GC column is crucial for achieving effective separation of DIBK from other compounds in a sample. Separation in GC is based on the interaction of analytes with the stationary phase. thermofisher.com For compounds with different boiling points, a non-polar column is often recommended, while a polar column is suitable for separating compounds based on polarity differences. thermofisher.comsigmaaldrich.com Diisobutyl ketone, being a ketone, can be effectively analyzed using GC. keikaventures.com
Flame Ionization Detection (FID) is a widely used detection system in GC for the analysis of organic compounds. keikaventures.com It is a sensitive detector that responds to the combustion of organic molecules. The parameter of Diisobutyl ketone is often determined by GC-FID. analytice.com OSHA utilizes GC-FID as an analytical method for monitoring DIBK. osha.gov A validated sampling method for DIBK in air using a passive sampler with Anasorb® 747 as the sample medium and analysis by GC with flame ionization detection has shown an analytical recovery of 98.3% with a relative standard deviation of 4.98% over a concentration range of 2.5 to 50 ppm. skc-asia.com
Commonly used GC column phases like TG-1MS, TG-5MS, and TG-WaxMS are frequently employed, with a 30m x 0.25mm ID, 5% Phenyl column being a good starting point for many applications. thermofisher.comsigmaaldrich.com This type of column, such as the TG-5MS, is non-polar and separates primarily based on boiling point but also exhibits some polar characteristics. thermofisher.comsigmaaldrich.com
Thermal Desorption GC for Trace Analysis
High-Performance Liquid Chromatography (HPLC) Integration
High-Performance Liquid Chromatography (HPLC) is another chromatographic technique that can be used for the analysis of DIBK, particularly for non-volatile and semi-volatile compounds. ontosight.ai In HPLC, separation occurs based on the interactions of analytes with the stationary and mobile phases. ontosight.ai While GC is more commonly cited for volatile ketones like DIBK, HPLC methods, often involving derivatization, are used for the determination of aldehydes and ketones in various matrices. epa.govwaters.com For instance, a method for determining aldehydes and ketones in ambient air involves collecting samples using a reagent that forms stable derivatives, which are then analyzed by reversed-phase HPLC with UV detection. epa.gov Although DIBK itself might be more amenable to GC due to its volatility, HPLC can be integrated into analytical schemes, especially when analyzing mixtures containing DIBK alongside less volatile compounds or when derivatization is employed.
Spectroscopic Approaches
Spectroscopic methods provide valuable information about the structure and concentration of chemical compounds by measuring their interaction with electromagnetic radiation. ontosight.ai
Sample Preparation and Measurement Procedures
Effective sample preparation is a critical step in the analytical process for DIBK, particularly when dealing with complex matrices or low concentrations. nsf.gov This often involves techniques to extract and pre-concentrate the analyte. ontosight.aimdpi.com
Extraction and Pre-concentration Techniques
Extraction and pre-concentration techniques are employed to isolate DIBK from its matrix and increase its concentration, thereby improving analytical sensitivity and reducing interference. Solvent extraction, also known as liquid-liquid extraction, is a classical method characterized by its potential for high enrichment efficiency and relatively simple operation. nsf.govmdpi.com While methyl isobutyl ketone (MIBK) is a commonly used solvent for liquid-liquid extraction of various substances, including metal ions, DIBK itself has been utilized in extraction chromatography for the isolation of specific elements like ⁵⁵Fe. nsf.govresearchgate.net Electromembrane extraction is another technique where DIBK has been applied, demonstrating enhanced selectivity and sensitivity in analyses, such as the analysis of low-abundance peptides in human plasma. sigmaaldrich.com DIBK has also been explored in novel solvent microextraction systems coupled with techniques like Atomic Absorption Spectrometry for determining substances like thallium in water samples. mdpi.com In such microextraction methods, the volume ratio of the aqueous to organic phase is crucial for the preconcentration factor, with lower volumes of the extraction solvent potentially leading to higher analytical signals and sensitivity. mdpi.com Solid phase extraction (SPE) is another sample preparation method that can be used for pre-concentration, although the specific application of DIBK as the target analyte in SPE was not detailed in the search results. scielo.br
Calibration and Quantification Protocols
Accurate quantification of DIBK relies on robust calibration and quantification protocols. For methods utilizing gas chromatography, calibration is typically performed daily using a series of working standards across a relevant concentration range. cdc.gov These standards, prepared by adding known amounts of DIBK to a suitable solvent like CS₂, are analyzed alongside samples and blanks. cdc.gov A calibration graph is then generated by plotting the peak area versus the amount of analyte. cdc.gov Desorption efficiency (DE) is a critical factor, particularly when using sorbent-based sampling methods for air analysis. cdc.govskc-asia.com DE needs to be determined for each lot of sorbent used by spiking known amounts of DIBK onto the sorbent and analyzing the recovery. cdc.gov The concentration of DIBK in a sample is then calculated by correcting the measured amount for the desorption efficiency and accounting for the sampled volume. cdc.gov Quality control procedures, such as analyzing blind spikes and analyst spikes, are performed to ensure the calibration graph and DE graph are in control. cdc.gov For GC analysis, proper instrument calibration procedures and ensuring baseline separation of DIBK from other compounds are essential for accurate quantification. skc-asia.com The limit of detection (LOD) and the validation range of the analytical method are also determined to establish the reliable working range for quantification. skc-asia.com
Separation and Purification Strategies for Diisobutyl Ketone Mixtures
Separation and purification are often necessary to obtain DIBK in high purity, especially when it is produced as part of a mixture with other compounds. Distillation is a widely used method for separating components based on their boiling points. nih.gov
Distillation Techniques (e.g., Direct, Sharp Distillation)
Distillation techniques, including direct and sharp distillation, are applied for the separation of DIBK from mixtures. nih.govacs.orgresearchgate.net The choice of distillation strategy can depend on the composition of the mixture and the presence of azeotropes or separatric hypersurfaces in the vapor-liquid equilibrium (VLE) diagram. nih.govacs.org For complex multicomponent mixtures containing DIBK, such as those encountered in the production of methyl isobutyl ketone (MIBK), different distillation flowsheets can be designed. nih.govacs.orgacs.org Studies have compared the energy consumption of different distillation configurations, such as direct and sharp distillation, for separating mixtures containing DIBK, MIBK, acetone (B3395972), isopropanol, water, and methyl isobutyl carbinol. nih.govacs.orgresearchgate.net Research findings indicate that sharp distillation can be less energy-intensive compared to direct distillation for certain mixtures containing DIBK. nih.govacs.orgresearchgate.net The design and optimization of these distillation processes involve determining operating parameters to achieve desired product purity with minimum energy consumption. nih.govacs.org
Thermodynamic-Topological Analysis of Vapor-Liquid Equilibria
Thermodynamic-topological analysis of vapor-liquid equilibria (VLE) diagrams is a valuable tool for understanding the phase behavior of mixtures containing DIBK and designing effective separation processes. nih.govacs.orgresearchgate.netacs.org This analysis helps identify thermodynamic constraints on distillation, such as the presence of azeotropes and separatrix surfaces, which can influence the feasibility and efficiency of separation. nih.govacs.orgacs.org Studies utilizing thermodynamic-topological analysis have investigated the VLE diagrams of multicomponent systems that include DIBK. nih.govacs.orgresearchgate.netacs.org Mathematical modeling, often using software like AspenPlus and thermodynamic models such as NRTL, is employed to study phase equilibrium and analyze the structure of VLE diagrams. nih.govacs.orgresearchgate.netacs.org This analysis can predict possible sets of products obtainable through distillation and guide the development of separation flowsheets. nih.govresearchgate.netacs.org The technique can involve studying the full composition diagram or, in some cases, a two-dimensional scan of the phase diagram to predict its internal structure. nih.govresearchgate.netacs.orgresearchgate.net The coherence of fitted binary interaction parameters for thermodynamic models can be validated through the analysis of Gibbs energy surfaces. acs.orgresearchgate.net
Environmental Dynamics and Fate of Diisobutyl Ketone
Biodegradation Pathways in Aquatic Environments
Diisobutyl Ketone is generally considered readily biodegradable, particularly in freshwater aquatic environments. Studies using non-adapted inoculum have demonstrated significant degradation. One test, following the APHA method, reported 88% degradation after 20 days based on oxygen depletion (BOD/ThOD), fulfilling the 10-day window criterion for ready biodegradation oecd.orgehs.com. Another assessment indicated 4% degradation over 5 days carlroth.comcarlroth.com.
Biodegradation is identified as a major mechanism for the removal of DIBK in sewage treatment plants, with estimated removal rates as high as 91-93% attributed to this process oecd.org. While ready biodegradation has been observed in freshwater, a test using synthetic seawater with inoculum not of marine origin yielded a negative result, suggesting potential differences in degradation pathways or rates in marine environments, although the validity of this specific marine test result is questionable oecd.org.
Data on the biotic/abiotic degradation process show varying rates over time:
| Process | Degradation Rate (%) | Time (d) | Source |
| Oxygen depletion | 88 | 20 | carlroth.comcarlroth.com |
| Biotic/abiotic | 4 | 5 | carlroth.comcarlroth.com |
Environmental Partitioning and Distribution Models
The environmental partitioning and distribution of Diisobutyl Ketone can be estimated using its physicochemical properties and environmental fate models. Key properties influencing its distribution include water solubility, vapor pressure, and the octanol-water partition coefficient (log Pow).
Reported log Pow values for DIBK range from 2.56 oecd.org to 3.71 ehs.comcarlroth.com. Its water solubility is approximately 430 mg/l at 20°C oecd.org. The vapor pressure is reported between 100-220 Pa at 20°C oecd.org or 1.6-2.6 hPa at 20°C chemius.net. The estimated soil organic carbon-water (B12546825) partition coefficient (Koc) is around 155 ehs.com or 57 nih.gov. The estimated Henry's Law constant is 1.2X10-4 atm-cu m/mole nih.gov.
Environmental distribution models, such as SIMPLETREAT and the US-EPA's STP model, estimate the partitioning of DIBK across different environmental compartments. These models predict significant removal during sewage treatment, primarily via biodegradation oecd.org. A Level I multimedia model, which considers a closed environment and a non-degrading chemical, can estimate the equilibrium distribution percentages in air, water, soil, and sediment based on input parameters like molar mass, water solubility, vapor pressure, and log Kow rsc.org.
Based on modeling and properties, DIBK is expected to volatilize from water and moist soil surfaces nih.gov. Its estimated Koc values suggest medium to high mobility in soil ehs.comnih.gov.
Assessment of Environmental Persistence and Mobility
Diisobutyl Ketone is assessed to have low persistence in the environment due to its ready biodegradability oecd.orgehs.comcarlroth.comcarlroth.commonumentchemical.comcdhfinechemical.com. In the atmosphere, vapor-phase DIBK is degraded by reaction with photochemically-produced hydroxyl radicals. The half-life for this reaction in air is estimated to be between 7.3 hours ehs.com and 15 hours nih.gov. This rapid atmospheric degradation limits its long-range transport in the air.
Hydrolysis is not expected to be a significant environmental fate process for DIBK because it lacks functional groups that readily hydrolyze under typical environmental conditions oecd.orgnih.gov.
The mobility of DIBK in soil is considered medium to high, as indicated by estimated Koc values ehs.comnih.gov. This suggests that DIBK has the potential to leach through soil layers, although volatilization from soil surfaces is also expected to be an important process nih.gov.
The potential for bioaccumulation in aquatic organisms is considered low. This is supported by its measured and estimated log Pow values, which are below the threshold typically associated with significant bioaccumulation, and an estimated bioconcentration factor (BCF) of 7 oecd.orgehs.comcarlroth.comnih.gov. Based on available data, Diisobutyl Ketone is not considered to meet the criteria for being persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) cdhfinechemical.com.
Theoretical and Computational Investigations of Diisobutyl Ketone
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical calculations are essential tools for investigating the electronic structure, geometry, and conformational preferences of molecules. These studies help in understanding the various spatial arrangements a molecule can adopt and the relative energies of these arrangements.
Conformational Landscape Analysis (e.g., Methyl Torsional Barriers)
The conformational landscape of a molecule describes the potential energy surface as a function of its dihedral angles. Analyzing this landscape helps identify stable conformers and the energy barriers between them. While direct studies on the methyl torsional barriers of Diisobutyl Ketone were not extensively found in the search results, related ketones like methyl isobutyl ketone (MIBK) and diisopropyl ketone have been subject to such investigations using microwave spectroscopy and quantum chemical calculations. These studies provide insights into the methodologies applied to similar branched ketones. For instance, the conformational landscape of diisopropyl ketone has been studied using ab initio calculations and microwave spectroscopy to validate the theoretical results. researchgate.netnih.govacs.org Methyl torsional analysis has been performed on other ketones to determine barrier heights. science.govscience.govresearchgate.netresearchgate.net
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) calculations are widely used quantum chemical methods to determine molecular properties from first principles. These methods can predict optimized geometries, vibrational frequencies, and relative energies of different conformers or chemical species.
DFT calculations, often employing functionals like B3LYP, have been applied to study ketones and their interactions. For example, DFT has been used to investigate the interaction energies between an amino-functionalized ionic liquid and DIBK, indicating a significant affinity between them. iaea.org DFT calculations have also been employed to study the reaction mechanisms of carbonyl compounds, including ketones, by optimizing structures of reactants, intermediates, and transition states. nih.govresearchgate.netjst.go.jp In the context of reaction kinetics, minimum energy structures for reactants, products, and transition states have been located through conformational analysis at the B3LYP level of theory for related ether oxidation studies. acs.orgnih.gov
Studies on other ketones, such as diisopropyl ketone, have utilized ab initio calculations at levels like MP2/6-311++G(d,p) to optimize gas-phase structures of different conformers. nih.govacs.org These calculations are often validated by experimental techniques like microwave spectroscopy. researchgate.netnih.govacs.org
Computational Modeling of Reaction Mechanisms and Catalytic Processes
Computational modeling is a powerful tool for elucidating reaction mechanisms and predicting the performance of catalysts. DFT is frequently used in this area to study energy profiles, transition states, and the role of catalytic sites.
DFT Applications in Catalyst Performance Prediction
DFT calculations can provide valuable information for predicting catalyst performance by studying adsorption energies of reactants and products, activation barriers of elementary steps, and the stability of intermediates on catalyst surfaces. For instance, periodic DFT calculations have been performed using software like VASP to study catalytic reactions, including those involving ketones as products or intermediates. osti.gov DFT calculations have been used to show stronger binding between the carbonyl oxygen of ketones and metal centers in extraction processes. osti.govrsc.org While direct examples of DFT predicting catalyst performance specifically for DIBK synthesis or reactions were not prominently found, the application of DFT to study related ketone chemistry on catalysts demonstrates its potential in this area. osti.govresearchgate.net
Simulation of Reaction Intermediates and Transition States
Computational methods allow for the simulation and characterization of transient species like reaction intermediates and transition states, which are often difficult to observe experimentally. Identifying and understanding these species is crucial for determining reaction pathways and kinetics.
DFT calculations are commonly used to locate and characterize transition states and intermediates along a reaction pathway. researchgate.netjst.go.jp Transition state searches can be performed using methods like the climbing nudged elastic band and dimer methods. osti.gov Frequency calculations are then used to confirm the nature of stationary points as minima (intermediates) or transition states. nih.govresearchgate.net The energies of these species can be calculated to construct potential energy diagrams and determine activation barriers. researchgate.net This approach has been applied to study the mechanisms of reactions involving carbonyl compounds. nih.govjst.go.jp
Molecular Dynamics and Phase Equilibria Simulations
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into properties like diffusion, viscosity, and phase behavior. Simulations can also be used to model phase equilibria.
MD simulations have been employed to study the liquid state of ketones, including methyl isobutyl ketone (MIBK), to understand their behavior as solvents. mdpi.com These simulations can provide information on density profiles and radial distribution functions. mdpi.com MD simulations have also been used to investigate the interaction of molecules with solvents at a molecular level, for example, the interaction of polymer fragments with MIBK developers. aip.orgeipbn.orgcanada.ca
While specific MD or phase equilibria simulations focusing solely on pure Diisobutyl Ketone were not extensively detailed in the search results, studies on mixtures containing DIBK and other components demonstrate the application of computational methods, including thermodynamic models like NRTL and UNIQUAC, to correlate and predict liquid-liquid equilibria. acs.orgresearchgate.net These models are parameterized using experimental data and can be used for process simulation. acs.orgaalto.fi Molecular dynamics simulations have also been used to predict partitioning constants of organic contaminants at the water-air interface. acs.org
Modeling of Diisobutyl Ketone Interactions in Solutions
Modeling the interactions of DIBK in solutions is essential for understanding its solvent properties and its behavior when mixed with other substances. Studies have investigated the interactions between DIBK and other compounds, particularly in binary and multicomponent systems.
Research has been conducted to study the type and magnitude of interactions between DIBK and a homologous series of 2-alkanols (ranging from 2-propanol to 2-pentanol) using experimental density and viscosity data ias.ac.in. These studies, conducted across a range of temperatures and compositions, provide insights into the molecular interactions, including the potential for hydrogen bonding between unlike components ias.ac.in. The calculated excess molar volumes for these binary systems were found to be positive, while the viscosity deviations were negative ias.ac.in. An increase in the chain length of the alcohols led to an increase in viscosity deviations, suggesting a weakening of interactions in solutions with longer alcohol chains ias.ac.in.
Computational models, such as the Statistical Association Fluid Theory (SAFT) and Perturbed Chain Statistical Association Fluid Theory (PC-SAFT), have been employed to correlate density values of binary systems involving DIBK ias.ac.in. The PC-SAFT model demonstrated higher efficiency in correlating the density data compared to the SAFT model ias.ac.in.
While not specifically focused on DIBK, studies on other ketones like methyl isobutyl ketone (MIBK) provide context for the types of computational approaches used to model ketone interactions in solutions. For instance, the three-dimensional reference interaction site model (3D-RISM) of molecular solvation theory with the Kovalenko-Hirata closure has been used to calculate the free energy of solvation of organic solutes in liquid aliphatic ketones mdpi.com. This approach, combined with molecular dynamics (MD) simulations, helps in understanding solvent susceptibility and predicting solvation free energies mdpi.com. Such methods can potentially be applied to DIBK to model its solvation behavior and interactions with various solutes.
Activity coefficient models, such as the Non-Random Two-Liquid (NRTL) and Universal Quasi-Chemical (UNIQUAC) models, are widely used to correlate experimental liquid-liquid equilibrium (LLE) data and predict activity coefficients in mixtures researchgate.net. These models rely on binary interaction parameters derived from experimental data to describe the non-ideal behavior of solutions . The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method, a group contribution method, is also used to predict phase equilibrium, particularly in systems containing functional groups for which parameters are available researchgate.net. These models can be applied to systems containing DIBK to model activity coefficients and understand intermolecular interactions based on functional group contributions.
Prediction of Phase Behavior in Complex Systems
Predicting the phase behavior of DIBK in complex systems, such as multicomponent mixtures or systems involving polymers, is crucial for process design and optimization in industries where DIBK is used as a solvent or extracting agent.
Studies have investigated the liquid-liquid equilibrium (LLE) of quaternary systems involving water, formic acid, acetic acid, and DIBK researchgate.netacs.org. Experimental LLE data for these systems at specific temperatures and atmospheric pressure have been measured to obtain complete phase diagrams, including solubility curves and tie-lines researchgate.netacs.org. These data are essential for evaluating the extracting capabilities of DIBK in separating organic acids from aqueous solutions researchgate.netacs.org. The reliability of the experimental data is often verified using methods like Othmer-Tobias plots researchgate.netacs.org.
Computational models, including NRTL and UNIQUAC, have been used to correlate the experimental tie-line data for systems containing DIBK and predict equilibrium compositions researchgate.netresearchgate.netresearchgate.net. These models provide binary interaction parameters that can be used in process simulations researchgate.net. The UNIFAC model has also been applied to predict tie-lines in such systems researchgate.netacs.orgresearchgate.netresearchgate.net. Comparisons between experimental data and model predictions help assess the accuracy and applicability of these computational methods for systems involving DIBK researchgate.netacs.orgresearchgate.netresearchgate.net.
The prediction of phase behavior is also relevant in polymer systems where DIBK might be used as a solvent. Modeling phase equilibria for polymer systems often involves using equations of state like SAFT or PC-SAFT, which can handle the significant differences in molecular size between polymers and solvents dtu.dk. Pure component parameters for DIBK, obtained by fitting experimental data like liquid density and vapor pressure, are used in these models to predict phase behavior in polymer-solvent mixtures dtu.dk.
Another area where phase behavior prediction is important is in the separation of mixtures containing DIBK, such as those found in chemical production processes. Mathematical modeling, often using software like AspenPlus and thermodynamic models like NRTL, is employed to analyze the phase equilibrium of complex mixtures containing DIBK and design separation processes like distillation researchgate.netresearchgate.net. Thermodynamic-topological analysis can be used to understand the structure of vapor-liquid equilibrium (VLE) in these multicomponent systems researchgate.net.
The solubility of DIBK in water is limited, but it is miscible with alcohols ias.ac.in. This differential solubility is a key factor in its use as an extraction solvent wikipedia.org. Computational models can be used to predict the solubility of compounds in DIBK, which is relevant for applications like crystallization or extraction figshare.com. Models like the modified UNIQUAC model have been used to correlate and predict solubilities in various solvents, including MIBK, providing a framework applicable to DIBK figshare.com.
The partitioning of solutes between water and organic solvents like ketones is also studied using models such as the Abraham model, which relates partition coefficients to solute descriptors nsf.gov. While studies specifically on DIBK using the Abraham model were not found, this type of model is applicable to understanding and predicting the distribution of various compounds in DIBK-water systems.
Data Table Example (Illustrative, based on search result structure):
| System | Temperature (K) | Model | RMSD |
| Water + Propionic Acid + DIBK | 298.2 | NRTL | 0.0404 researchgate.net |
| Water + Propionic Acid + DIBK | 298.2 | UNIQUAC | 0.0821 researchgate.net |
| Water + Formic Acid + Acetic Acid + DIBK | 298.15 | UNIFAC | Predicted researchgate.netacs.org |
Note: The Root Mean Square Deviation (RMSD) values indicate the difference between experimental data and model predictions. Lower RMSD values suggest better model accuracy.
Emerging Research Frontiers and Future Directions for Diisobutyl Ketone
Development of Sustainable Production Technologies
Current production of DIBK primarily involves the condensation of acetone (B3395972) followed by hydrogenation. datahorizzonresearch.com While established, there is a growing emphasis on developing more sustainable and environmentally friendly production routes. This aligns with the broader chemical industry trend towards sustainability. datahorizzonresearch.com
One area of research focuses on exploring bio-based routes for DIBK synthesis. For instance, a two-step bio-based process has been developed that converts glucose into intermediate chemicals, which can then be converted to DIBK, along with Methyl Isobutyl Ketone (MIBK) and Methyl Isoamyl Ketone (MIAK). cloudfront.net This process utilizes a modified microbe to convert glucose into isovaleric acid and isocaproate, offering a renewable production route that researchers aim to make cost-competitive with petroleum-based methods. cloudfront.net
Another avenue involves improving existing catalytic processes. Research has demonstrated novel processes for DIBK production using triacetone dialcohol (TDA) and a bifunctional catalyst capable of dehydration and hydrogenation reactions. researchgate.net This approach has shown the potential for excellent conversion and selectivity for DIBK, addressing limitations in traditional methods where DIBK is co-produced with MIBK with lower selectivity. researchgate.net The use of specific bifunctional catalysts, including those based on metals like Ni, Pd, Rh, and Ir supported on acidic or basic solid compounds, is being explored to enhance efficiency and selectivity. researchgate.net
Technological advancements in production processes, including automation and greener synthesis methods, are also contributing to more efficient and cost-effective DIBK manufacturing with reduced environmental impact. marketresearchintellect.com
Advanced Applications in Green Chemistry and Engineering
Diisobutyl Ketone's properties, such as its relatively low toxicity and favorable environmental profile compared to some other solvents, position it for advanced applications within the framework of green chemistry and engineering. marketresearchintellect.comoecd.org Regulatory bodies increasingly advocate for safer chemical alternatives, enhancing DIBK's appeal. marketresearchintellect.com
Research is exploring DIBK's role in various green processes. For example, DIBK has been investigated for its potential in the extraction of valuable elements from waste materials, such as lithium from spent lithium iron phosphate (B84403) (LiFePO4) powder in battery recycling. researchgate.net Studies have shown that adding DIBK to extraction systems can improve lithium extraction efficiency and help prevent the formation of undesirable third phases by enhancing the solubility of the extracted complex. researchgate.net
In analytical chemistry, DIBK is being utilized in greener sample preparation methods. It has been employed in electromembrane extraction techniques for the analysis of low-abundance peptides in human plasma, contributing to enhanced selectivity and sensitivity in proteomic studies. sigmaaldrich.com DIBK has also been used in preparing plastic samples for bromine analysis, addressing challenges in environmental monitoring and recycling processes. sigmaaldrich.comsigmaaldrich.com
While the concept of "green solvents" is sometimes relative, DIBK's use in formulations with lower environmental impact is being explored, potentially opening up new market opportunities. datahorizzonresearch.comgithub.com
Integration with Machine Learning for Predictive Modeling
The application of machine learning (ML) in chemistry and chemical engineering is a rapidly developing frontier. While specific research on integrating ML directly with DIBK for predictive modeling is still emerging, the broader application of ML to predict chemical properties and optimize processes holds significant potential for DIBK.
Machine learning models are being developed to predict physicochemical properties of binary liquid mixtures, which could be relevant for understanding DIBK's behavior in various formulations and processes. github.io These models can potentially outperform traditional methods and require less training effort, offering a novel approach to predicting properties like activity coefficients. github.io
In related areas, machine learning has been applied to predict flow patterns in microfluidic systems using various biphasic systems, including those involving ketones like methyl isobutyl ketone. rsc.org This suggests potential for using ML to model and optimize processes involving DIBK in microreactor designs or other flow chemistry applications. rsc.org
Predictive modeling using ML is also being explored for identifying and quantifying various chemical compounds. While not specific to DIBK, ML models are being developed for tasks such as identifying elevated ketone bodies in medical contexts nih.gov, and the principles could be extended to environmental monitoring or industrial process control involving DIBK. The development of extraction columns using ML for predicting feed and solvent parameters based on desired extraction efficiency for systems involving ketones like MIBK further illustrates the potential for applying such techniques to DIBK-based extractions. researchgate.net
The integration of machine learning can lead to improved efficiency, reduced experimental effort, and a deeper understanding of the complex interactions and properties of DIBK in various systems.
Exploration of Novel Chemical Transformations and Derivatizations
Research continues into exploring novel chemical transformations and derivatizations involving Diisobutyl Ketone, expanding its potential as a chemical intermediate.
DIBK can participate in condensation reactions, a significant property of ketones, particularly under basic conditions, where hydrogen atoms adjacent to the carbonyl group can be abstracted to form enolate anions. rowe.com.au This reactivity allows ketones to undergo condensation reactions with other ketones and aldehydes, a principle utilized in the synthesis of various compounds. rowe.com.au
Studies on the production of renewable fuels have explored aldol (B89426) condensation reactions involving ketones like methyl isobutyl ketone with biomass-derived compounds such as furfural. acs.orgresearchgate.net While DIBK itself is not always the primary ketone in these specific studies, the research highlights the potential for ketones in the synthesis of branched alkanes and other valuable chemicals through condensation pathways. acs.orgresearchgate.net
Derivatization of carbonyl compounds, including ketones, is a common practice in analytical chemistry to facilitate their detection and analysis. Research on derivatization techniques for volatile aldehydes and ketones using reagents like O-2,3,4,5,6-pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA) for gas chromatography-electron capture detection (GC-ECD) demonstrates methods applicable to ketones like DIBK for environmental monitoring or other analytical purposes. epa.govosti.gov Similarly, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by liquid chromatography-mass spectrometry (LC-MS) is a widely used method for analyzing aldehydes and ketones in various samples. researchgate.net These derivatization strategies can be adapted for the specific analysis and characterization of DIBK and its transformation products.
Furthermore, DIBK has been used in synthesizing chemical derivatives for improved UV detection in liquid chromatography, enhancing analytical accuracy in chemical and pharmaceutical analyses. sigmaaldrich.com
These explorations into novel transformations and derivatizations underscore the ongoing efforts to unlock new applications and analytical methods for Diisobutyl Ketone.
Q & A
Q. What experimental methods are used to determine the physicochemical properties of diisobutyl ketone (DIBK)?
To characterize DIBK's properties (e.g., boiling point: 169°C, density: 0.804–0.812 g/cm³), researchers employ:
- Gas Chromatography (GC) for purity and boiling point analysis.
- Density meters or pycnometers for density measurements.
- Computational chemistry (e.g., XlogP = 2.5, polar surface area = 17.1 Ų) to predict solubility and partitioning behavior .
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for structural confirmation .
Q. How is DIBK synthesized in laboratory settings, and what techniques validate its purity?
DIBK is synthesized via ketonization of isobutyric acid derivatives or cross-aldol condensation . Post-synthesis validation includes:
- GC-MS to confirm molecular weight (142.24 g/mol) and detect impurities.
- Karl Fischer titration for water content (<0.2% as per industrial specifications).
- Acid-base titration to measure residual acidity (<0.05% acetic acid equivalent) .
Advanced Research Questions
Q. How can DIBK be optimized as a solvent in electromembrane extraction (EME) for peptide analysis?
Balchen et al. (2012) demonstrated DIBK's role in EME for low-abundance peptides. Key parameters include:
Q. What methodological considerations are critical when using DIBK in thermal desorption gas chromatography (TD-GC) for air quality monitoring?
Chen et al. (2008) highlighted:
- Desorption temperature : 250–300°C to fully volatilize DIBK without decomposition.
- Sample collection : Use Tenax TA sorbent tubes to trap airborne DIBK effectively.
- Calibration curves with NIST-traceable standards to ensure accuracy.
- Interference checks for co-eluting VOCs using GC×GC-MS .
Q. How do computational parameters (e.g., XlogP, polar surface area) inform DIBK’s experimental applications in solvent selection?
- XlogP (2.5) predicts DIBK’s hydrophobicity, making it ideal for liquid-liquid extraction of non-polar compounds.
- Low polar surface area (17.1 Ų) explains its immiscibility with water and compatibility with hydrophobic resins.
- Molecular dynamics simulations can model DIBK’s interaction with polymers (e.g., epoxy resins) to pre-screen solvent compatibility .
Q. What strategies resolve solvent compatibility contradictions when using DIBK in high-solids coatings?
Conflicting solubility data for resins (e.g., acrylic vs. epoxy) requires:
- Hansen Solubility Parameters (HSP) to predict miscibility.
- FTIR spectroscopy to monitor resin-DIBK interactions (e.g., hydrogen bonding).
- Rheological studies to assess viscosity reduction efficiency at varying DIBK concentrations (5–15% w/w) .
Q. How can mixed-methods research designs evaluate DIBK’s efficacy in environmental pollutant extraction?
- Quantitative : Measure extraction efficiency (%) via ICP-MS or UV-Vis spectroscopy .
- Qualitative : Conduct semi-structured interviews with researchers to identify practical challenges (e.g., solvent recovery, toxicity).
- Triangulation : Compare lab-scale results with pilot-scale trials to address scalability gaps .
Methodological Resources
- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method reporting, including sorbent specifications and calibration protocols .
- Data Validation : Cross-reference computational predictions (e.g., Gaussian software for dipole moments) with experimental results to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
